3-(Tert-butyl)isothiazole-4-carbonitrile
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Overview
Description
3-(Tert-butyl)isothiazole-4-carbonitrile is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol . It belongs to the class of isothiazole derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 3-(Tert-butyl)isothiazole-4-carbonitrile involves several steps, typically starting with the preparation of the isothiazole ring. The reaction conditions often include the use of tert-butyl groups and nitrile functionalities to achieve the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(Tert-butyl)isothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(Tert-butyl)isothiazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(Tert-butyl)isothiazole-4-carbonitrile can be compared with other similar compounds, such as:
Isothiazole derivatives: These compounds share the isothiazole ring structure but may have different functional groups.
Nitrile-containing compounds: These compounds contain nitrile groups but may have different ring structures.
The uniqueness of this compound lies in its specific combination of the tert-butyl group and the isothiazole ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-tert-butyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2S/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,1-3H3 |
InChI Key |
CZXCNEQNIRHCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC=C1C#N |
Origin of Product |
United States |
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